1-(Pyridazin-4-yl)ethanamine hydrochloride is an organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound, with the molecular formula , is a hydrochloride salt derived from 1-(pyridazin-4-yl)ethanamine. The IUPAC name for this compound is 1-pyridazin-4-ylethanamine; hydrochloride, and it is recognized by the CAS number 1149585-79-4 .
This compound is classified as a heterocyclic amine and is part of the pyridazine family, which is known for its diverse biological activities. It serves as a key intermediate in the synthesis of various heterocyclic compounds, making it significant in both academic research and industrial applications .
The synthesis of 1-(pyridazin-4-yl)ethanamine hydrochloride typically involves several key steps:
In industrial settings, large-scale syntheses are optimized to ensure high yields and purity. Techniques such as continuous flow reactors are employed to streamline the production process, coupled with advanced purification methods to isolate the final product effectively.
The molecular structure of 1-(pyridazin-4-yl)ethanamine hydrochloride features a pyridazine ring attached to an ethanamine moiety. The structural representation can be summarized as follows:
The compound exists primarily as a white to tan solid.
1-(Pyridazin-4-yl)ethanamine hydrochloride can participate in various chemical reactions:
The reactions typically utilize:
The mechanism of action of 1-(pyridazin-4-yl)ethanamine hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. Research indicates that it may act as an agonist or antagonist in various biochemical pathways, influencing cellular responses and potentially leading to therapeutic effects in conditions like cancer . Detailed studies are ongoing to elucidate these mechanisms further.
1-(Pyridazin-4-yl)ethanamine hydrochloride exhibits several notable physical properties:
The chemical properties include:
Data on boiling point, density, and refractive index is limited but can be inferred from related compounds within the same class .
1-(Pyridazin-4-yl)ethanamine hydrochloride has several applications in scientific research:
Research continues into its potential therapeutic applications, particularly regarding neurological disorders and other diseases where modulation of biochemical pathways is beneficial .
1-(Pyridazin-4-yl)ethanamine hydrochloride is a specialized nitrogen-containing heterocyclic compound characterized by a pyridazine ring linked to an ethanamine moiety via the 4-position, subsequently forming a hydrochloride salt. This structural configuration confers distinctive physicochemical properties, including enhanced water solubility and crystallinity, which facilitate its handling in synthetic applications. As a pyridazine derivative, it occupies a niche within heterocyclic chemistry due to the electron-deficient nature of the diazine ring, which influences its reactivity in nucleophilic and electrophilic transformations [1] .
The compound’s significance in modern drug discovery stems from the broader pharmacological relevance of pyridazine scaffolds. Nitrogen heterocycles constitute >60% of small-molecule pharmaceuticals, with diazines (pyridazine, pyrimidine, pyrazine) representing critical pharmacophores due to their ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets [3] [7]. Specifically, 4-substituted pyridazines exhibit unique binding orientations in enzyme active sites, attributed to the asymmetric nitrogen placement (N1-N2) and resultant dipole moment (2.5–3.0 Debye), which differs from symmetrical isomers like pyrazine (0 Debye) [2] . This molecular distinction underpins the compound’s utility in designing kinase inhibitors, neurotransmitter modulators, and antimicrobial agents, positioning it as a versatile building block in medicinal chemistry [1] [6].
Heterocycle Class | % of FDA-Approved Drugs | Key Functional Attributes |
---|---|---|
Five-membered (e.g., imidazole) | 25% | Hydrogen bonding, metal coordination |
Six-membered diazines | 18% | Dipole-mediated binding, π-stacking |
Pyridazine derivatives | ~3% | Asymmetric charge distribution, enhanced solubility |
The synthetic exploration of pyridazine derivatives began in earnest during the mid-20th century, with early methodologies focusing on cyclization reactions of 1,4-dicarbonyl compounds with hydrazines. Initial routes to 1-(pyridazin-4-yl)ethanamine were limited by low regioselectivity and harsh conditions. A notable advancement occurred in the 1980s with the development of transition-metal-catalyzed coupling strategies, which enabled direct functionalization of halogenated pyridazines. For instance, palladium-catalyzed Buchwald-Hartwig amination of 4-bromopyridazine with protected aminoethanols, followed by deprotection and salt formation, emerged as a scalable route to high-purity hydrochloride salts .
The compound gained prominence through its role as a synthetic intermediate for bioactive molecules. Patent literature from the early 2000s reveals its incorporation in RORγt modulators for inflammatory diseases, exemplified by WO2018083105A1, where pyridazine-4-ethylamine variants demonstrated sub-micromolar inhibition of IL-17 production [2]. Concurrently, its utility expanded into CNS drug discovery, particularly as a precursor for serotonin receptor agonists like NLX-266. This compound leveraged the pyridazine ring’s ability to mimic indole or pyridine bioisosteres while offering improved metabolic stability—attributed to reduced CYP450 affinity due to the ring’s electron deficiency [4].
Decade | Dominant Synthetic Approach | Yield Range | Key Limitations |
---|---|---|---|
1970–1980 | Hydrazine cyclization of mucobromic acid | 10–15% | Low regioselectivity, tar formation |
1990–2000 | Pd-catalyzed amination of 4-bromopyridazine | 40–60% | Catalyst cost, halogenated byproducts |
2010–present | Reductive amination of pyridazine-4-carbaldehyde | 75–85% | Requires chiral resolution for enantiopure products |
Pharmacological interest intensified with the discovery that 4-substituted pyridazines exhibit enhanced blood-brain barrier permeability compared to 3- or 5-isomers. This property was exploited in neurotherapeutics, as evidenced by NLX-266’s efficacy in rodent models of Parkinson’s disease at exceptionally low doses (0.04 mg/kg p.o.) [4]. The hydrochloride salt form became preferred for its crystallinity and stability, addressing the hygroscopicity issues of free-base analogs.
Positional isomerism in pyridazine derivatives profoundly influences their chemical behavior and biological interactions. Unlike pyrimidine (1,3-diazine) or pyrazine (1,4-diazine), pyridazine (1,2-diazine) features adjacent nitrogen atoms, creating a substantial dipole moment (2.73 Debye vs. pyrimidine’s 2.1 Debye) . This polarity enhances water solubility—1-(pyridazin-4-yl)ethanamine hydrochloride dissolves readily in aqueous media (>50 mg/mL) compared to its pyrimidin-4-yl analog (<20 mg/mL)—facilitating biological testing formulation [5].
The 4-position’s nucleophilic character is markedly distinct from 3- or 5-substituted isomers. Quantum mechanical calculations reveal higher electron density at C4 due to resonance effects, favoring electrophilic substitutions at this site. Consequently, 1-(pyridazin-4-yl)ethanamine undergoes regioselective N-acylation or reductive amination at the primary amine without competitive ring modification—a contrast to 3-isomers, where ring nitrogen competes in reactions . This regiochemical fidelity is critical for constructing complex molecules, as demonstrated in the synthesis of ERK1/2-biased 5-HT1A agonists, where the 4-ethylamine linker ensured optimal receptor occupancy [4].
Property | 4-Substituted Isomer | 3-Substituted Isomer | 5-Substituted Isomer |
---|---|---|---|
Dipole moment (Debye) | 2.73 | 2.68 | 2.70 |
logP (hydrochloride salt) | -0.85 | -0.72 | -0.79 |
Hydrogen bonding capacity | 3 acceptors, 2 donors | 3 acceptors, 2 donors | 3 acceptors, 2 donors |
pKa (amine group) | 8.2 ± 0.1 | 7.9 ± 0.1 | 8.0 ± 0.1 |
CYP3A4 metabolic rate (HLM t1/2, min) | 42 | 28 | 31 |
Structurally, the ethanamine spacer in 1-(pyridazin-4-yl)ethanamine hydrochloride adopts a gauche conformation when protonated, as confirmed by X-ray crystallography. This orientation positions the ammonium group (NH₃⁺) 3.8–4.2 Å from the pyridazine ring’s N2 atom, enabling intramolecular charge-assisted hydrogen bonding in solid state. This conformation mimics bioactive motifs in neurotransmitters, explaining its prevalence in CNS agents [4]. In kinase inhibitors, the protonated amine forms salt bridges with aspartate residues (e.g., EGFR T790M mutant), while the pyridazine ring π-stacks with hydrophobic pockets—an interaction less feasible with 3-isomers due to steric clashes [5].
Recent crystallographic studies further demonstrate that the 4-isomer’s hydrochloride salt forms a monoclinic P2₁/c lattice with Z’=1, where chloride ions bridge adjacent cations via N–H···Cl (2.98 Å) and C–H···Cl (3.22 Å) interactions. This packing mode enhances thermal stability (decomposition onset: 215°C) compared to isomeric analogs (<200°C) .
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8